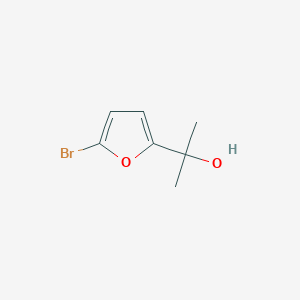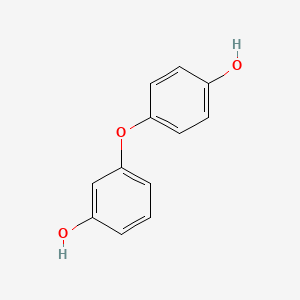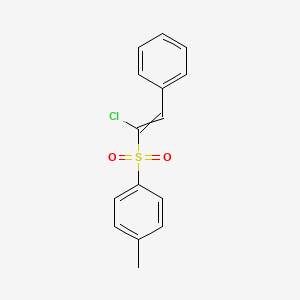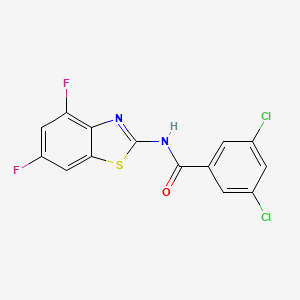
6-Bromo-8-fluoro-quinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-8-fluoro-quinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of bromine and fluorine atoms at the 6th and 8th positions, respectively, and a carboxylic acid group at the 3rd position of the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-fluoro-quinoline-3-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Fluorination: The fluorine atom is introduced at the 8th position using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide.
Carboxylation: The carboxylic acid group is introduced at the 3rd position through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
6-Bromo-8-fluoro-quinoline-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution: Formation of derivatives with different halogens or functional groups.
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
科学的研究の応用
6-Bromo-8-fluoro-quinoline-3-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting bacterial and viral infections.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Chemical Synthesis: It is employed as an intermediate in the synthesis of complex organic molecules.
作用機序
The mechanism of action of 6-Bromo-8-fluoro-quinoline-3-carboxylic acid is primarily based on its ability to interact with biological macromolecules. The bromine and fluorine atoms enhance the compound’s binding affinity to target proteins, while the carboxylic acid group facilitates interactions with active sites. The compound can inhibit enzyme activities by forming stable complexes with metal ions in the active sites, thereby blocking substrate access.
類似化合物との比較
Similar Compounds
- 6-Bromo-8-chloro-quinoline-3-carboxylic acid
- 6-Bromo-8-methyl-quinoline-3-carboxylic acid
- 6-Bromo-8-iodo-quinoline-3-carboxylic acid
Uniqueness
6-Bromo-8-fluoro-quinoline-3-carboxylic acid is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. These properties enhance its reactivity and binding affinity, making it a valuable compound in various applications.
特性
分子式 |
C10H5BrFNO2 |
|---|---|
分子量 |
270.05 g/mol |
IUPAC名 |
6-bromo-8-fluoroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H5BrFNO2/c11-7-2-5-1-6(10(14)15)4-13-9(5)8(12)3-7/h1-4H,(H,14,15) |
InChIキー |
CYAJEIMNDIIODS-UHFFFAOYSA-N |
正規SMILES |
C1=C2C=C(C=NC2=C(C=C1Br)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,9-Bis(1-hydroxy-1-methylethyl)-2,4,8,10-tetraoxa-3lambda~5~,9lambda~5~-diphosphaspiro[5.5]undecane-3,9-dione](/img/structure/B11713717.png)
![4-butoxy-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11713731.png)
![3-methyl-4-[(E)-1-naphthyldiazenyl]-1-phenyl-1H-pyrazol-5-ol](/img/structure/B11713733.png)
![(5-Methylpyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B11713744.png)

![(4S)-4-benzyl-3-[(1S,2R)-2-hydroxycyclopent-3-ene-1-carbonyl]-1,3-oxazolidin-2-one](/img/structure/B11713760.png)
![3-[(E)-[1-(Furan-2-YL)ethylidene]amino]-1-(2-phenylethyl)thiourea](/img/structure/B11713767.png)


![2-(4-methoxyphenoxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11713774.png)
![6-bromo-3-[(1E)-1-hydrazinylideneethyl]-4-phenylquinolin-2(1H)-one](/img/structure/B11713776.png)


